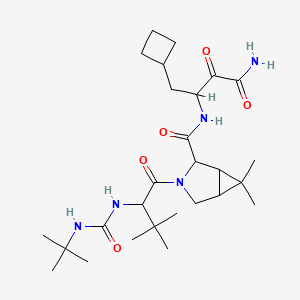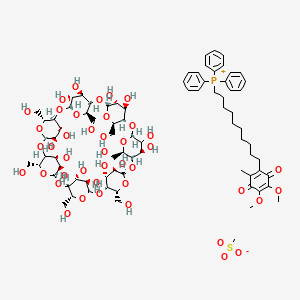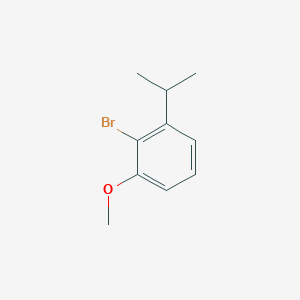![molecular formula C13H16FN5O8S2 B13403358 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, an azetidinone ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the azetidinone ring via cycloaddition or other ring-forming reactions.
- Functional group modifications to introduce the amino, fluoromethyl, and sulfo groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials.
- Optimization of temperature, pressure, and solvent conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with genetic material, affecting gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid include:
Beta-lactam antibiotics: Such as penicillins and cephalosporins, which also contain azetidinone rings.
Thiazole-containing compounds: Such as thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity.
特性
分子式 |
C13H16FN5O8S2 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16FN5O8S2/c1-13(2,11(22)23)27-18-7(5-4-28-12(15)16-5)9(20)17-8-6(3-14)19(10(8)21)29(24,25)26/h4,6,8H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7-/t6-,8+/m0/s1 |
InChIキー |
KPWFIMFDPNMFGJ-ZNQXKQPWSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@@H]2[C@@H](N(C2=O)S(=O)(=O)O)CF |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


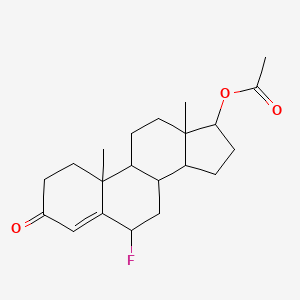
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

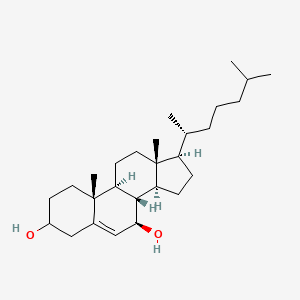
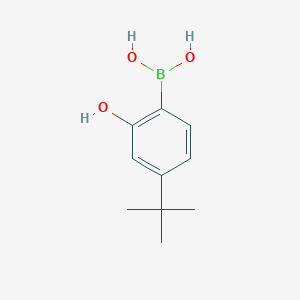
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)



